2-Bromo-4-(dimethylamino)benzonitrile
Description
2-Bromo-4-(dimethylamino)benzonitrile is a halogenated aromatic nitrile featuring a bromine atom at the ortho position (C2) and a dimethylamino group at the para position (C4) relative to the nitrile moiety. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the electronic effects imparted by its substituents. Its molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol (calculated).
Properties
IUPAC Name |
2-bromo-4-(dimethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHEWNAHQTFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylamino)benzonitrile typically involves the bromination of 4-(dimethylamino)benzonitrile. One common method is to react 4-(dimethylamino)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same bromination reaction but is optimized for large-scale production by adjusting parameters such as flow rate, temperature, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dimethylamino)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form the corresponding nitro compound.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the dimethylamino group.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for the reduction of the nitrile group.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Oxidation: The major product is 2-Bromo-4-nitrobenzonitrile.
Reduction: The major product is 2-Bromo-4-(dimethylamino)benzylamine.
Scientific Research Applications
2-Bromo-4-(dimethylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(dimethylamino)benzonitrile depends on its specific application. In chemical reactions, the bromine atom and the dimethylamino group play key roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the dimethylamino group can participate in electron-donating or electron-withdrawing interactions, influencing the overall reactivity of the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-Bromo-4-(dimethylamino)benzonitrile, highlighting differences in substituents, properties, and applications:
Key Findings:
Substituent Effects on Reactivity: The dimethylamino group in this compound enhances electron density at the aromatic ring, favoring electrophilic substitution at activated positions. In contrast, the chloro group in 2-Amino-4-chloro-5-methoxybenzonitrile deactivates the ring, reducing reactivity toward electrophiles .
Toxicity and Handling: Brominated nitriles (e.g., the target compound) are expected to exhibit higher acute toxicity compared to non-halogenated analogs like 4-(Dimethylamino)benzonitrile, which is classified as hazardous (Class III) due to skin/eye irritation risks . Aromatic amines (e.g., 4-Bromo-1,2-diaminobenzene) may pose carcinogenic risks, whereas nitriles often require precautions against inhalation and dermal exposure .
Applications in Drug Development: The target compound’s bromine atom and nitrile group make it a candidate for Suzuki-Miyaura cross-coupling to generate biaryl structures, a common step in kinase inhibitor synthesis. This contrasts with Compound 36 (), which incorporates an oxazole-ethylsulfonyl moiety for selective kinase targeting . 4-(Dimethylamino)benzonitrile is studied for its twisted intramolecular charge-transfer (TICT) states, relevant to fluorescent probes, whereas brominated analogs may lack such photophysical utility due to heavy-atom effects .
Solubility in polar solvents (e.g., DMSO, ethanol) is expected to be moderate, similar to 4-(Dimethylamino)benzonitrile, but lower than hydrophilic analogs like 4-Bromo-1,2-diaminobenzene .
Biological Activity
2-Bromo-4-(dimethylamino)benzonitrile, often abbreviated as DMABN, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound possesses a bromine atom and a dimethylamino group attached to a benzonitrile structure. Its molecular formula is CHBrN, and it exhibits unique properties that contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that DMABN can inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that DMABN may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Fluorescent Properties : DMABN has been studied for its fluorescence characteristics, which can be utilized in biological imaging applications. The compound's ability to emit light upon excitation makes it a candidate for labeling biomolecules in live-cell imaging.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : DMABN can act as an inhibitor for specific enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Modulation : The compound may bind to receptors on the cell surface, influencing cellular responses such as growth and differentiation.
Case Studies
Several studies have investigated the biological effects of DMABN:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of DMABN against various strains of bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
- Cancer Cell Studies : Research conducted by the Cancer Research Institute demonstrated that DMABN could induce apoptosis in breast cancer cell lines. The study found that treatment with DMABN resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Fluorescence Imaging Applications : Investigations into the fluorescence properties of DMABN revealed its utility as a fluorescent probe in live-cell imaging. The compound exhibited strong fluorescence under UV light, making it suitable for tracking cellular processes .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental designs resolve conflicting interpretations of CT pathways in mixed solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
